molecular formula C15H21BrN2O B5145809 2-(4-bromophenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide

2-(4-bromophenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B5145809
M. Wt: 325.24 g/mol
InChI Key: AOPINFCMIFSEKH-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a piperidinyl ethyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and piperidine.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form 4-bromo-N-(piperidin-1-yl)benzylamine.

    Acetylation: The final step involves the acetylation of 4-bromo-N-(piperidin-1-yl)benzylamine with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl ethyl group.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-bromophenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the piperidinyl ethyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide
  • 2-(4-fluorophenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide
  • 2-(4-methylphenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide

Uniqueness

2-(4-bromophenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2-piperidin-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c16-14-6-4-13(5-7-14)12-15(19)17-8-11-18-9-2-1-3-10-18/h4-7H,1-3,8-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPINFCMIFSEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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